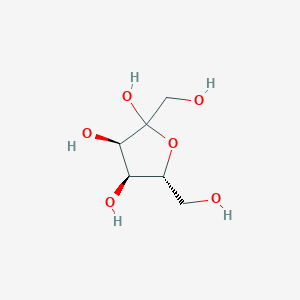
Psicofuranose
描述
Psicofuranose is a rare sugar that belongs to the class of hexoses It is a furanose form of psicose, which is the C-3 epimer of fructoseIt has a similar sweetness intensity to sucrose but contributes fewer calories, making it an attractive alternative for low-calorie sweeteners .
准备方法
Synthetic Routes and Reaction Conditions
Psicofuranose can be synthesized through several methods. One common approach involves the enzymatic epimerization of fructose using psicose 3-epimerase. This enzyme catalyzes the conversion of fructose to psicose, which can then be converted to this compound . Another method involves the use of microbial oxidation-reduction procedures combined with enzymatic epimerizations of ketohexoses .
Industrial Production Methods
Industrial production of this compound often involves the large-scale enzymatic conversion of fructose to psicose, followed by purification and crystallization processes. The use of environmentally friendly procedures, such as microbial oxidation-reduction, allows for the production of this compound in substantial quantities .
化学反应分析
Types of Reactions
Psicofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the furanose ring.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-acetamido-3-deoxy-D-psicofuranose and fully protected 3-acetamido-3-deoxy-D-psicofuranose .
科学研究应用
Psicofuranose has a wide range of scientific research applications:
作用机制
The mechanism of action of psicofuranose and its derivatives involves their interaction with specific molecular targets and pathways. For example, inhibitors of glycosyltransferases work by binding to the enzyme’s active site, preventing the transfer of sugar nucleotide donors to suitable acceptors during glycan biosynthesis . This inhibition can disrupt the formation of glycoconjugates, which are involved in various biological processes, including cell-cell communication and immune response .
相似化合物的比较
Psicofuranose can be compared with other similar compounds, such as:
Fructose: this compound is the C-3 epimer of fructose, meaning it has a different configuration at the third carbon atom. This difference results in distinct chemical and biological properties.
Tagatose: Tagatose is another ketohexose with similar properties to this compound. It is used as a low-calorie sweetener and has potential health benefits, such as improving blood sugar control and gut health.
属性
IUPAC Name |
(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















